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Compound of Interest

Compound Name: Methylliberine

Cat. No.: B055574

Disclaimer: Methylliberine is a relatively novel compound, and as such, a comprehensive body
of research on its specific cellular absorption and permeability is still emerging. This guide
synthesizes the available physicochemical data for methylliberine with established
computational modeling and in vitro techniques used for analogous small molecules. The
guantitative data and specific experimental outcomes presented herein are illustrative, based
on chemically similar compounds like caffeine, to provide a framework for future research.

Introduction

Methylliberine (2-methoxy-1,7,9-trimethylpurine-6,8-dione) is a purine alkaloid found in certain
plant species and is a metabolite of caffeine.[1] Its structural similarity to caffeine and other
methylxanthines suggests potential bioactivity that is of interest to the pharmaceutical and
nutraceutical industries. Understanding the cellular absorption and permeability of
methylliberine is paramount for predicting its bioavailability, pharmacokinetic profile, and
ultimately, its physiological effects.

This technical guide provides an in-depth overview of a proposed computational and
experimental workflow to characterize the cellular absorption and permeability of
methylliberine. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Methylliberine
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A foundational step in computational modeling is the characterization of the molecule's
physicochemical properties, which are critical determinants of its ability to cross biological

membranes.
Property Value Source
Molecular Formula CoH12N403 [2]
Molar Mass 224.220 g-mol—1 [2]

2-methoxy-1,7,9-trimethyl-7,9-
IUPAC Name ) ] ] [2]
dihydro-1H-purine-6,8-dione

CN1C2=C(N=C(N(C2=0)C)O

SMILES [2]
C)N(C1=0)C

XLogP3 (Predicted) -0.7 [3]
Topological Polar Surface Area

poiog 65.5 A2 [3]
(TPSA)
Hydrogen Bond Donors 0 [3]
Hydrogen Bond Acceptors 5 [3]

Note: XLogP3 and TPSA are computationally predicted values.

The low predicted LogP value suggests that methylliberine is a relatively hydrophilic
compound, which may influence its primary absorption mechanisms.

Computational Modeling Workflow

A multi-faceted computational approach is proposed to predict and understand the cellular
absorption and permeability of methylliberine. This workflow integrates several in silico
techniques to build a comprehensive model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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